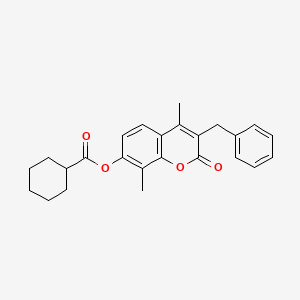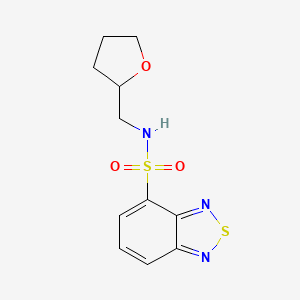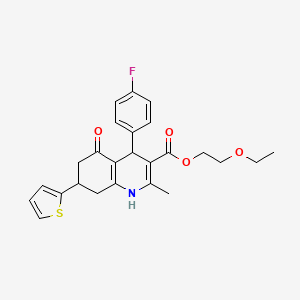
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate
Descripción general
Descripción
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic derivative of coumarin, a naturally occurring organic compound found in many plants.
Mecanismo De Acción
The mechanism of action of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets such as enzymes, receptors, and DNA. The compound has been shown to inhibit the activity of some enzymes involved in cancer cell proliferation and to induce apoptosis in cancer cells. It has also been reported to exhibit antimicrobial activity by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits various biochemical and physiological effects. The compound has been shown to have antioxidant properties, which can protect cells from oxidative damage. It has also been reported to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, the compound has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate in lab experiments is its synthetic nature, which allows for the production of large quantities of the compound. The compound is also relatively stable and can be stored for extended periods. However, one limitation of using this compound in lab experiments is its low solubility in water, which can limit its use in aqueous-based assays.
Direcciones Futuras
There are several future directions for the study of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate. One area of interest is the development of new synthetic methods for the compound that can improve its yield and purity. Another area of research is the investigation of the compound's potential as a fluorescent probe in biological imaging and as a ligand in metal complexes. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to explore its potential applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. The compound has also been investigated for its potential use as a fluorescent probe in biological imaging and as a ligand in metal complexes.
Propiedades
IUPAC Name |
(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) cyclohexanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O4/c1-16-20-13-14-22(28-24(26)19-11-7-4-8-12-19)17(2)23(20)29-25(27)21(16)15-18-9-5-3-6-10-18/h3,5-6,9-10,13-14,19H,4,7-8,11-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYHTZILPCIDPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C3CCCCC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,7-dimethyl-4-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B3958909.png)
![7-{[3-(trifluoromethyl)benzyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3958912.png)
![5-(2,4-dichlorophenyl)-4-[(2-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B3958920.png)
![N-({4-[3-(benzylamino)-4-nitrophenyl]-1-piperazinyl}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3958930.png)

![1-(2-methoxyphenyl)-4-{5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}piperazine](/img/structure/B3958948.png)
![2-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3958951.png)
![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B3958956.png)
![2-({4-allyl-5-[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B3958958.png)
![1-methyl-2-oxo-2-[(phenylsulfonyl)amino]ethyl acetate](/img/structure/B3958960.png)
![3-{[cis-2-hydroxycyclohexyl]methyl}-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3958964.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-(2-naphthyloxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3958979.png)
![5-(1,3-benzodioxol-5-yl)-2-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B3958983.png)